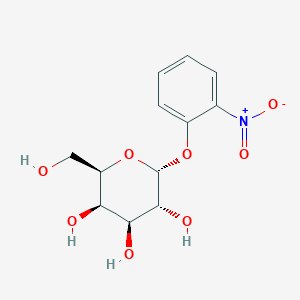

2-Nitrophenyl a-D-galactopyranoside

説明

2-Nitrophenyl a-D-galactopyranoside is a chromogenic substrate for β-galactosidase . Upon hydrolysis, it releases galactose along with a chromogenic yellow compound . It is used for synthesis and has a molar mass of 301.25 g/mol .

Synthesis Analysis

2-Nitrophenyl a-D-galactopyranoside is synthesized by β-galactosidase . The enzyme breaks down lactose into galactose and glucose . The hydrolysis of 2-Nitrophenyl a-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound .Molecular Structure Analysis

The molecular structure of 2-Nitrophenyl a-D-galactopyranoside is represented by the Hill Formula: C₁₂H₁₅NO₈ . Its molar mass is 301.25 g/mol .Chemical Reactions Analysis

The chemical reaction involving 2-Nitrophenyl a-D-galactopyranoside is primarily its hydrolysis by β-galactosidase . This reaction results in the release of galactose and a yellow chromogenic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitrophenyl a-D-galactopyranoside include a molar mass of 301.25 g/mol . It is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .科学的研究の応用

Enzyme Activity Detection

2-Nitrophenyl α-D-galactopyranoside: is widely used as a chromogenic substrate for detecting the activity of β-galactosidase . This enzyme plays a crucial role in the hydrolysis of lactose into galactose and glucose. The hydrolysis of this compound by β-galactosidase results in the release of galactose and a yellow chromogenic compound, which is easily detectable and quantifiable.

LacZ Gene Reporter Assays

In molecular biology, 2-Nitrophenyl α-D-galactopyranoside serves as a substrate in LacZ gene reporter assays . The LacZ gene encodes the enzyme β-galactosidase, and its activity can be measured by the cleavage of this compound, providing a quantitative assessment of gene expression.

Psychrophilic β-D-Galactosidase Research

The compound is used in the study of psychrophilic β-D-galactosidases, which are enzymes that function optimally at low temperatures . These studies have implications for understanding microbial life in cold environments and developing biotechnological applications such as ambient biosensors and phytoremediation.

Food Industry Applications

In the food industry, psychrophilic β-D-galactosidases, which can be assayed using 2-Nitrophenyl α-D-galactopyranoside , are utilized for lactose hydrolysis in milk products . This is particularly beneficial for lactose-intolerant consumers and for improving the sweetness and solubility of dairy products.

Biotechnological Applications

The compound’s role in enzyme assays extends to biotechnological applications where β-galactosidase activity is crucial. This includes the conversion of biomass into biofuels, where the breakdown of lactose is a key step .

Environmental Monitoring

2-Nitrophenyl α-D-galactopyranoside: is used in environmental monitoring to detect β-galactosidase activity as an indicator of microbial contamination in water supplies . The presence of the enzyme suggests fecal contamination, which is a critical parameter in water quality assessments.

Pharmaceutical Research

In pharmaceutical research, the compound is used to study enzyme kinetics and to screen for β-galactosidase inhibitors . These inhibitors have potential therapeutic applications in treating diseases where the modulation of glycoside metabolism is beneficial.

Contact Lens Cleaning Solutions

Recent research has explored the use of psychrophilic β-D-galactosidases, detectable by 2-Nitrophenyl α-D-galactopyranoside , in the formulation of contact lens cleaning solutions . The enzymes can effectively remove protein and lipid deposits at lower temperatures, enhancing the cleaning process.

作用機序

Target of Action

The primary target of 2-Nitrophenyl α-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of lactose into galactose and glucose .

Mode of Action

The compound undergoes hydrolysis, a process facilitated by β-galactosidase .

Biochemical Pathways

The hydrolysis of 2-Nitrophenyl α-D-galactopyranoside by β-galactosidase results in the release of galactose and a yellow chromogenic compound . This reaction is part of the broader lactose metabolism pathway, where lactose is broken down into simpler sugars for energy production.

Pharmacokinetics

As a substrate for β-galactosidase, it is expected to be metabolized into galactose and a yellow chromogenic compound upon interaction with the enzyme .

Result of Action

The hydrolysis of 2-Nitrophenyl α-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound . This chromogenic compound can be detected colorimetrically, making 2-Nitrophenyl α-D-galactopyranoside a useful tool for detecting the activity of β-galactosidase .

Action Environment

The action of 2-Nitrophenyl α-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase and the rate of hydrolysis . It is recommended to store the compound at <= 20°C .

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

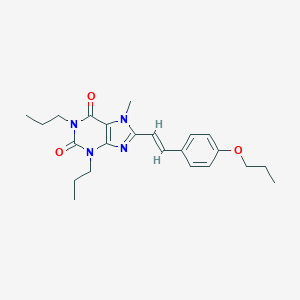

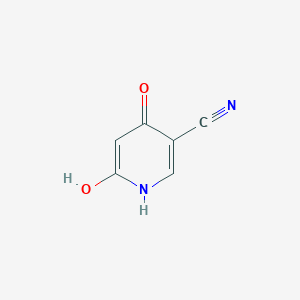

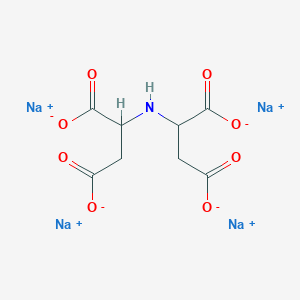

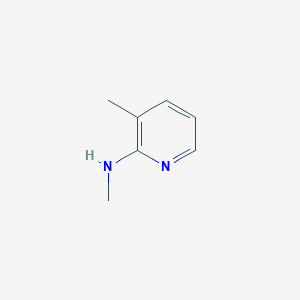

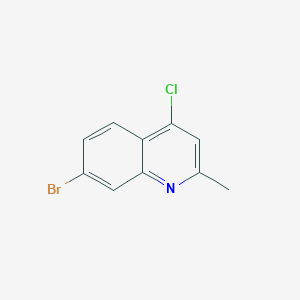

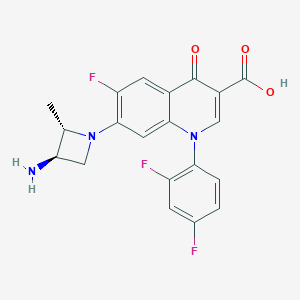

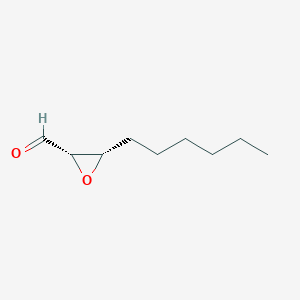

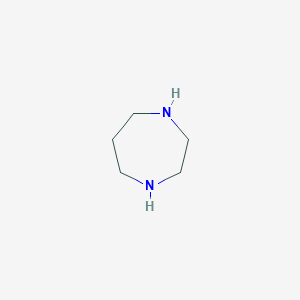

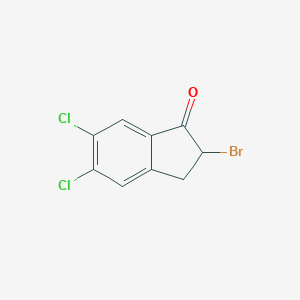

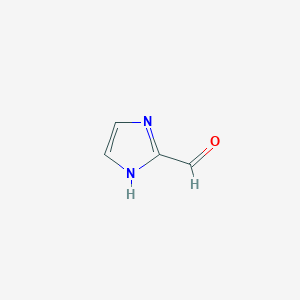

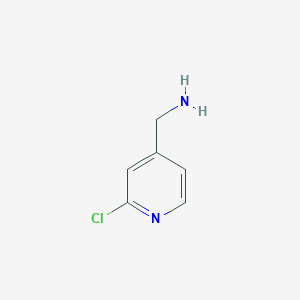

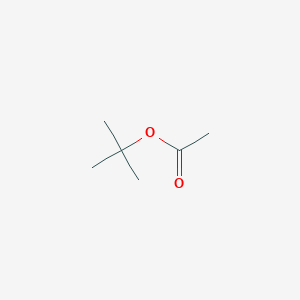

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。